molecular formula C11H12ClFO3 B7845716 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7845716
M. Wt: 246.66 g/mol
InChI Key: LFKWXPKHZIZKLX-UHFFFAOYSA-N
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Description

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenoxyethyl group, which is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-chloro-4-fluorophenol with ethylene oxide to form 2-(2-chloro-4-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and phenol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Various substituted phenoxyethyl derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: Diol and phenol derivatives.

Scientific Research Applications

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane is unique due to its combination of a dioxolane ring and phenoxyethyl group with chlorine and fluorine substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[2-(2-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c12-9-7-8(13)1-2-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKWXPKHZIZKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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